molecular formula C23H18N4O2S B2443503 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 923680-32-4

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide

Cat. No. B2443503
CAS RN: 923680-32-4
M. Wt: 414.48
InChI Key: XMJVIDYCMSSYRB-UHFFFAOYSA-N
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Description

“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains an imidazo[1,2-a]pyrimidine core, which is a fused ring system involving an imidazole ring and a pyrimidine ring . This core is substituted with a methyl group at the 7-position . The imidazo[1,2-a]pyrimidine core is connected to a phenyl ring, which is further connected to a naphthalene-2-sulfonamide group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyrimidine core, the introduction of the methyl group, and the attachment of the phenyl and naphthalene-2-sulfonamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring systems and functional groups. The imidazo[1,2-a]pyrimidine core would likely contribute to the rigidity of the molecule, while the phenyl and naphthalene rings could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could potentially make the compound susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially increase the compound’s water solubility .

Future Directions

The study of compounds containing an imidazo[1,2-a]pyrimidine core is an active area of research due to their diverse biological activities . Future research could potentially explore the synthesis, characterization, and biological activity of “N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide” and related compounds.

properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-16-12-13-27-15-22(25-23(27)24-16)18-6-9-20(10-7-18)26-30(28,29)21-11-8-17-4-2-3-5-19(17)14-21/h2-15,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJVIDYCMSSYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide

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